4-Bromo-5-chloro-2-nitrobenzaldehyde
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Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-nitrobenzaldehyde consists of a benzene ring with substituents. The positions of bromine, chlorine, and nitro groups are crucial for its properties and reactivity. For a visual representation, refer to the structure in the ChemSpider database .
Scientific Research Applications
Green Synthesis and Antioxidant Potential
The compound 4-bromo-5-chloro-2-nitrobenzaldehyde, through a green synthesis method involving mechanochemical grinding, was used to synthesize Schiff base compounds with potential applications in medicine and agriculture. Specifically, a Schiff base derivative demonstrated considerable urease inhibitory activity, which could have implications for treatments in agriculture and medicine. Additionally, the compound displayed minimal free radical scavenging activity, indicating potential antioxidant properties (Zulfiqar et al., 2020).
Chemical Structure Studies
In a different study, the compound was used to obtain (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide through a condensation reaction. The molecular structure of this compound was analyzed, revealing an E configuration about the C=N bond and a dihedral angle between two benzene rings. This compound and its structural characteristics could provide insights for further chemical research and potential applications in material science or pharmaceuticals (Zhang et al., 2009).
Synthesis of Non-Peptide CCR5 Antagonists
The compound was also a precursor in the synthesis of non-peptide CCR5 antagonists, indicating its relevance in medicinal chemistry. The synthesis involved multiple stages including elimination, reduction, and bromization reactions, leading to products with certain bioactivities. These findings underscore the compound's utility in synthesizing biologically active molecules, potentially opening avenues for drug development (De-ju, 2015).
properties
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCTNJDIYOLKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-nitrobenzaldehyde |
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